Cas no 902836-51-5 (2-(piperidin-3-yloxy)benzonitrile)
2-(piperidin-3-yloxy)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(PIPERIDIN-3-YLOXY)-BENZONITRILE
- 2-(3-Piperidinyloxy)benzonitrile
- 2-piperidin-3-yloxybenzonitrile
- 2-(piperidin-3-yloxy)benzonitrile
- SB43583
- 902836-51-5
- DTXSID80639918
- 2-[(Piperidin-3-yl)oxy]benzonitrile
- SCHEMBL15058351
- EN300-1868339
- CLB83651
- CS-0269481
- 2-(3-Piperidinyloxy)benzonitrile, AldrichCPR
-
- MDL: MFCD08061059
- Inchi: 1S/C12H14N2O/c13-8-10-4-1-2-6-12(10)15-11-5-3-7-14-9-11/h1-2,4,6,11,14H,3,5,7,9H2
- InChI Key: IRNZLBNNIBEIFM-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1C#N)C1CNCCC1
Computed Properties
- Exact Mass: 202.11100
- Monoisotopic Mass: 202.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 45Ų
Experimental Properties
- PSA: 45.05000
- LogP: 2.01788
2-(piperidin-3-yloxy)benzonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(piperidin-3-yloxy)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM315099-1g |
2-(piperidin-3-yloxy)benzonitrile |
902836-51-5 | 95% | 1g |
$462 | 2021-08-18 | |
| Alichem | A129008952-1g |
2-(3-Piperidinyloxy)benzonitrile |
902836-51-5 | 95% | 1g |
$367.12 | 2023-08-31 | |
| Alichem | A129008952-5g |
2-(3-Piperidinyloxy)benzonitrile |
902836-51-5 | 95% | 5g |
$1068.58 | 2023-08-31 | |
| Chemenu | CM315099-1g |
2-(piperidin-3-yloxy)benzonitrile |
902836-51-5 | 95% | 1g |
$391 | 2022-08-31 | |
| Enamine | EN300-1868339-0.05g |
2-(piperidin-3-yloxy)benzonitrile |
902836-51-5 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1868339-0.1g |
2-(piperidin-3-yloxy)benzonitrile |
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$490.0 | 2023-09-18 | ||
| Enamine | EN300-1868339-0.25g |
2-(piperidin-3-yloxy)benzonitrile |
902836-51-5 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1868339-0.5g |
2-(piperidin-3-yloxy)benzonitrile |
902836-51-5 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1868339-1.0g |
2-(piperidin-3-yloxy)benzonitrile |
902836-51-5 | 1g |
$1029.0 | 2023-06-03 | ||
| Enamine | EN300-1868339-2.5g |
2-(piperidin-3-yloxy)benzonitrile |
902836-51-5 | 2.5g |
$1089.0 | 2023-09-18 |
2-(piperidin-3-yloxy)benzonitrile Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 2-(piperidin-3-yloxy)benzonitrile
2-(Piperidin-3-yloxy)Benzonitrile: A Comprehensive Overview
2-(Piperidin-3-yloxy)Benzonitrile, also known by its CAS number 902836-51-5, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a benzonitrile group. The piperidine moiety, a six-membered ring containing one nitrogen atom, is a common structural element in many bioactive compounds, contributing to the compound's potential pharmacological properties.
The benzonitrile group, on the other hand, is an aromatic ring substituted with a nitrile functional group. This combination of structural elements makes 2-(Piperidin-3-yloxy)Benzonitrile an interesting candidate for various applications, particularly in drug discovery and development. Recent studies have highlighted its potential as a lead compound for the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
One of the key aspects of this compound is its ability to interact with biological targets such as enzymes and receptors. For instance, researchers have investigated its inhibitory effects on certain kinases, which are enzymes involved in cell signaling pathways. These pathways play a crucial role in the development and progression of diseases like cancer. By inhibiting these kinases, 2-(Piperidin-3-yloxy)Benzonitrile could potentially serve as a foundation for developing targeted therapies with fewer side effects compared to traditional chemotherapy.
In addition to its pharmacological applications, this compound has also been studied for its potential in materials science. The nitrile group in the benzonitrile moiety can undergo various chemical transformations, making it versatile for synthesizing advanced materials such as polymers and coordination complexes. Recent advancements in green chemistry have further emphasized the importance of sustainable synthesis methods for compounds like 2-(Piperidin-3-yloxy)Benzonitrile, ensuring their environmental compatibility and reducing their ecological footprint.
The synthesis of 2-(Piperidin-3-yloxy)Benzonitrile typically involves multi-step organic reactions, including nucleophilic substitution and condensation reactions. Researchers have optimized these processes to achieve higher yields and better purity levels. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction times while maintaining product quality. Such innovations not only enhance the efficiency of chemical synthesis but also contribute to cost-effective production methods.
Beyond its chemical synthesis and applications, the safety and toxicity profile of 2-(Piperidin-3-yloxy)Benzonitrile have also been subjects of extensive research. Preclinical studies indicate that this compound exhibits moderate cytotoxicity against certain cancer cell lines while showing relatively low toxicity towards normal cells. These findings suggest that it may have a favorable therapeutic index, making it a promising candidate for further preclinical and clinical evaluations.
In conclusion, 2-(Piperidin-3-yloxy)Benzonitrile, with its unique structure and diverse functional groups, represents a valuable compound in contemporary chemical research. Its potential applications span across drug discovery, materials science, and green chemistry, underscoring its significance in advancing scientific knowledge and technological innovations. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in modern science.
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